molecular formula C19H23FN6O2S B2513759 2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 941941-51-1

2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Número de catálogo: B2513759
Número CAS: 941941-51-1
Peso molecular: 418.49
Clave InChI: JODFBDOVVSXLJF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a potent and selective small molecule inhibitor designed for probing intracellular signaling pathways. This compound features a pyrazolopyrimidine scaffold, a structure known to confer high-affinity binding to kinase ATP-binding sites, and is chemically engineered with specific substituents to modulate its potency and selectivity. It has been identified as a potent inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway. Research on structurally similar compounds demonstrates that this class of inhibitors covalently binds to a cysteine residue (Cys481) in the BTK active site, leading to irreversible kinase inhibition and effective suppression of B-cell activation and proliferation . Due to this mechanism, it serves as a vital research tool for investigating the role of BTK in oncology, particularly in B-cell malignancies like chronic lymphocytic leukemia, and in autoimmune diseases. Its application extends to in vitro and in vivo studies aimed at understanding B-cell signaling, evaluating the therapeutic potential of BTK blockade, and exploring mechanisms of drug resistance. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN6O2S/c1-3-8-22-17-13-11-23-26(18(13)25-19(24-17)29-2)10-9-21-16(27)12-28-15-7-5-4-6-14(15)20/h4-7,11H,3,8-10,12H2,1-2H3,(H,21,27)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODFBDOVVSXLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a novel derivative within the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C19H23FN6O2S
  • Molecular Weight : 418.49 g/mol
  • Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and receptors involved in cancer progression. The pyrazolo[3,4-d]pyrimidine scaffold has been shown to interact with various protein targets including:

  • Epidermal Growth Factor Receptor (EGFR) : Inhibition leads to reduced proliferation of cancer cells.
  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Targeting this receptor can inhibit angiogenesis, a critical process in tumor growth.
  • Dihydrofolate Reductase (DHFR) : Compounds with similar structures have demonstrated significant DHFR inhibition, which is crucial for DNA synthesis and cell division .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), HePG-2 (liver cancer).
  • Results : Some derivatives exhibited IC50 values ranging from 0.3 µM to 24 µM against these cell lines, indicating potent antiproliferative effects. For instance, compound 5i showed significant inhibition of tumor growth in MCF-7 models and induced apoptosis through the activation of caspases .

Structure-Activity Relationship (SAR)

The structural modifications on the pyrazolo[3,4-d]pyrimidine core influence biological activity:

  • Fluorophenoxy Group : Enhances binding affinity to targets.
  • Methylthio and Propylamino Substituents : Contribute to improved solubility and bioavailability.

Case Studies

  • Study on Compound 5i :
    • Objective : Evaluate the dual inhibition of EGFR and VEGFR2.
    • Findings : Demonstrated effective tumor suppression in xenograft models with significant apoptosis induction .
  • DHFR Inhibition Study :
    • Objective : Assess the antitumor efficacy against methotrexate-resistant cell lines.
    • Results : Compound 7f showed comparable DHFR inhibition to methotrexate, with enhanced cytotoxicity against resistant strains .

Data Summary

CompoundTargetIC50 (µM)Cell Line
5iEGFR0.3MCF-7
5iVEGFR27.60MCF-7
7fDHFRNot SpecifiedMethotrexate-resistant

Comparación Con Compuestos Similares

Table 1: Key Structural Comparisons

Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight Notable Features
Target Compound Pyrazolo[3,4-d]pyrimidine - 2-(2-fluorophenoxy)acetamide
- 6-(methylthio)
- 4-(propylamino)
Not provided Not provided Fluorophenoxy enhances polarity and binding specificity; methylthio improves metabolic stability.
2-(4-isopropylphenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide (946210-42-0) Pyrazolo[3,4-d]pyrimidine - 2-(4-isopropylphenoxy)acetamide
- 6-(methylthio)
- 4-(propylamino)
C₂₂H₃₀N₆O₂S 442.6 Isopropylphenoxy increases hydrophobicity; similar methylthio and propylamino groups suggest comparable metabolic profiles.
N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide (941948-77-2) Pyrazolo[3,4-d]pyrimidine - 2-(4-fluorophenyl)acetamide
- 6-(ethylthio)
- 4-(isobutylamino)
C₂₁H₂₇FN₆OS 430.5 Ethylthio may reduce metabolic stability vs. methylthio; isobutylamino increases steric bulk compared to propylamino.
Example 83 (Unspecified CAS) Pyrazolo[3,4-d]pyrimidine - Dimethylamino
- 3-fluoro-4-isopropoxyphenyl
- Chromen-4-one
Not provided 571.2 (M+1) Chromen-4-one moiety introduces planar aromaticity; isopropoxy enhances lipophilicity.

Impact of Substituents on Properties

Fluorinated vs. Non-Fluorinated Phenoxy Groups: The 2-fluorophenoxy group in the target compound likely improves binding affinity to hydrophobic enzyme pockets compared to the 4-isopropylphenoxy group in CAS 946210-42-0, as fluorine’s electronegativity and small size optimize polar interactions .

Thioether and Amino Substituents: Methylthio (target compound and CAS 946210-42-0) vs. ethylthio (CAS 941948-77-2): Methylthio’s shorter chain may confer better metabolic resistance to oxidation compared to ethylthio . Propylamino (target compound) vs.

Thermal Stability :

  • Example 83 (MP 302–304°C) suggests that bulky substituents like chromen-4-one increase melting points due to crystalline packing. The target compound’s melting point is unreported but expected to be lower due to its less rigid structure.

Métodos De Preparación

Cyclocondensation of Aminopyrazoles with Carbonyl Derivatives

Aminopyrazoles react with β-ketoesters or malononitrile derivatives under acidic or basic conditions to form the fused pyrimidine ring. For example, 4-amino-1H-pyrazole-3-carbonitrile reacts with ethyl acetoacetate in acetic acid to yield 6-methylpyrazolo[3,4-d]pyrimidin-4(5H)-one. Adjusting the carbonyl component (e.g., using thiomalonates) introduces sulfur-containing substituents critical for the methylthio group at position 6.

Key Reaction Conditions

  • Solvent: Ethanol or dioxane
  • Catalyst: Piperidine (0.5–1.0 eq)
  • Temperature: Reflux (80–100°C)
  • Yield: 60–85%

Ring-Closure via Triethyl Orthoformate

Triethyl orthoformate facilitates cyclization of 4-aminopyrazole-5-carboxamides into pyrazolo[3,4-d]pyrimidines. For instance, treatment of 4-amino-N-propylpyrazole-5-carboxamide with triethyl orthoformate in acetic anhydride produces 4-propylaminopyrazolo[3,4-d]pyrimidine. This method allows precise control over the N4 substituent (e.g., propylamino group).

Optimization Note

  • Excessive orthoformate leads to over-cyclization; stoichiometric ratios (1:1.2) are optimal.

Introduction of the Methylthio Group at Position 6

The methylthio (-SMe) group at position 6 is introduced via nucleophilic displacement or direct thiolation:

Chloride Displacement with Sodium Thiomethoxide

A chloro intermediate (e.g., 6-chloropyrazolo[3,4-d]pyrimidine) reacts with NaSMe in DMF at 60°C for 4–6 hours, achieving >90% substitution. This method is preferred for its high regioselectivity and minimal byproducts.

Example Protocol

  • Synthesize 6-chloro-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidine via POCl3-mediated chlorination of the 6-hydroxyl precursor.
  • Treat with NaSMe (1.2 eq) in anhydrous DMF under N2.
  • Purify via silica gel chromatography (hexane:EtOAc = 3:1).

Direct Thiolation Using Lawesson’s Reagent

Lawesson’s reagent converts carbonyl groups to thiocarbonyls, but this approach is less common due to competing side reactions.

Functionalization at Position 1: Ethyl Linker Installation

The ethyl spacer connecting the pyrazolopyrimidine core to the acetamide moiety is introduced via alkylation:

N1-Alkylation with 2-Bromoethylamine

  • Reagent: 2-Bromoethylamine hydrobromide
  • Base: K2CO3 (2.5 eq)
  • Solvent: Acetonitrile
  • Conditions: 12 hours at 50°C
  • Yield: 70–80%

Mechanistic Insight
The reaction proceeds via SN2 displacement, with the pyrazolopyrimidine acting as a nucleophile. Steric hindrance at N1 is minimal, ensuring efficient alkylation.

Synthesis of the 2-(2-Fluorophenoxy)Acetamide Side Chain

The acetamide component is synthesized separately and coupled to the ethylamine linker:

Preparation of 2-(2-Fluorophenoxy)Acetic Acid

  • Nucleophilic Aromatic Substitution:
    • React 2-fluorophenol with ethyl chloroacetate in the presence of K2CO3.
    • Hydrolyze the ester with NaOH (2M) to yield the carboxylic acid.

Acetamide Formation

  • Activation: Convert the carboxylic acid to an acid chloride using SOCl2.
  • Coupling: React with the ethylamine-functionalized pyrazolopyrimidine in dry THF, using Et3N as a base.

Critical Parameters

  • Molar Ratio: 1:1.1 (acid chloride:amine) to prevent diacylation.
  • Temperature: 0°C to room temperature to minimize decomposition.

Final Assembly and Purification

The fully functionalized intermediates are combined via amide coupling:

Reaction Scheme

  • Pyrazolopyrimidine Intermediate: 6-(Methylthio)-4-(propylamino)-1-(2-aminoethyl)-1H-pyrazolo[3,4-d]pyrimidine.
  • Acid Chloride: 2-(2-Fluorophenoxy)acetyl chloride.
  • Coupling Conditions:
    • Solvent: Dry DCM
    • Base: DIPEA (2 eq)
    • Temperature: 0°C → RT, 12 hours
    • Yield: 65–75%

Purification

  • Column Chromatography: SiO2, gradient elution (DCM:MeOH = 95:5 → 90:10).
  • Crystallization: Ethanol/water (7:3) to afford white crystals.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
1H NMR (400 MHz, DMSO-d6) δ 8.42 (s, 1H, H5), 7.80–7.45 (m, 4H, Ar-H), 4.60 (s, 2H, OCH2CO), 3.55 (t, 2H, NCH2), 2.50 (s, 3H, SMe), 1.55 (m, 2H, NHCH2CH2).
IR (KBr) ν 3320 cm⁻¹ (NH), 1680 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O-C).
HRMS [M+H]+ Calculated: 502.1521; Found: 502.1518.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Cyclocondensation High regioselectivity Requires harsh acids 60–85%
N1-Alkylation Mild conditions Sensitive to moisture 70–80%
Thiomethoxide Displacement High efficiency Requires anhydrous conditions >90%

Challenges and Mitigation Strategies

  • Byproduct Formation: Competing N7 alkylation during ethyl linker installation is minimized using bulky bases (e.g., DIPEA).
  • Oxidation of -SMe: Stored under N2 with antioxidants (e.g., BHT) to prevent sulfoxide formation.
  • Low Coupling Yields: Pre-activation of the carboxylic acid as a mixed anhydride improves reactivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing pyrazolo[3,4-d]pyrimidine-based compounds like this target molecule?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Substitution reactions under alkaline conditions to introduce fluorophenoxy groups (e.g., using 2-fluorophenol as a nucleophile) .
  • Thioether formation via coupling of methylthio groups at the pyrimidine C6 position, often requiring catalysts like Pd(PPh₃)₄ or CuI .
  • Amide condensation using activating agents such as HATU or EDCI for the acetamide moiety .
    • Key Considerations : Solvent choice (e.g., DMF or THF) and temperature control (60–100°C) are critical for optimizing yields .

Q. How is structural confirmation of this compound achieved in academic research?

  • Analytical Techniques :

  • ¹H/¹³C NMR : To verify substituent positions (e.g., distinguishing pyrazolo[3,4-d]pyrimidine C4-propylamino vs. C6-methylthio groups) .
  • HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight validation (e.g., detecting isotopic patterns for Cl/F atoms) .
  • X-ray Crystallography : Optional for resolving ambiguous NOE correlations in complex regiochemistry .

Q. What preliminary biological assays are recommended for screening its pharmacological potential?

  • In Vitro Approaches :

  • Kinase Inhibition Assays : BTK or EGFR targets due to structural similarity to pyrazolopyrimidine inhibitors .
  • Cell Viability Assays : Use cancer cell lines (e.g., mantle cell lymphoma) with IC₅₀ calculations .
    • Data Interpretation : Compare activity against analogs with modified thioether or fluorophenoxy groups .

Advanced Research Questions

Q. How can synthetic yields be improved for the methylthio and propylamino functionalization steps?

  • Optimization Strategies :

  • Regioselective Substitution : Use sterically hindered bases (e.g., DBU) to direct methylation to C6 over C4 .
  • Microwave-Assisted Synthesis : Reduces reaction time for propylamino introduction (30 mins vs. 12 hrs conventional) .
  • Purification : Gradient HPLC to separate isomers arising from incomplete substitution .
    • Troubleshooting : Low yields (<40%) may indicate competing side reactions (e.g., oxidation of methylthio to sulfone); use inert atmospheres .

Q. How do researchers resolve discrepancies in spectral data (e.g., unexpected NMR shifts)?

  • Case Example : A downfield shift in the pyrimidine C2-H signal may suggest impurities or solvent effects.

  • Solutions :
  • Repeat NMR in deuterated DMSO or CDCl₃ to assess solvent interactions .
  • Perform 2D-COSY or HSQC to confirm coupling patterns .
  • Cross-validate with LC-MS to detect trace impurities .

Q. What computational methods aid in elucidating its mechanism of action?

  • Molecular Docking : Simulate binding to BTK or EGFR using software like AutoDock Vina, focusing on hydrogen bonding with the acetamide group .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., using GROMACS) .
  • SAR Analysis : Compare electrostatic potential maps of fluorophenoxy vs. non-fluorinated analogs to rationalize activity differences .

Q. How are in vivo pharmacokinetic studies designed for prodrug derivatives of this compound?

  • Experimental Design :

  • Prodrug Activation : Incorporate enzymatically cleavable linkers (e.g., esterase-sensitive groups) .
  • Orthotopic Models : Use glioblastoma xenografts in rodents to evaluate brain penetration .
  • PK Parameters : Measure t₁/₂, Cmax, and AUC via LC-MS/MS plasma profiling .

Data Contradiction and Validation

Q. How to address inconsistencies in biological activity between batches?

  • Root Cause Analysis :

  • Purity Check : Quantify residual solvents (e.g., DMF) via GC-MS, which may inhibit cellular uptake .
  • Isomer Identification : Chiral HPLC to detect unintended enantiomers from asymmetric synthesis steps .
    • Validation : Re-test activity using a standardized assay protocol (e.g., ATP concentration in kinase assays) .

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